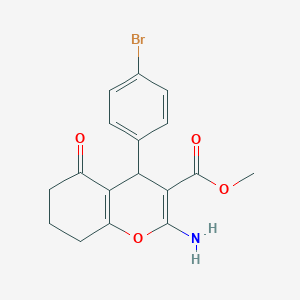![molecular formula C27H20BrN5O2S B11675876 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11675876.png)
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromophenyl group, a phenyl group, and a naphthalenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. This step often requires the use of strong acids or bases as catalysts and is carried out under reflux conditions.
Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of halogenating agents such as bromine or N-bromosuccinimide (NBS) and are carried out under controlled temperature conditions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by the reaction of the triazole derivative with thiol-containing compounds. This step often requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation with Naphthalenyl Derivatives: The final step involves the condensation of the triazole-sulfanyl derivative with naphthalenyl derivatives in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, leading to the formation of reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out under anhydrous conditions and at low temperatures.
Substitution: Amines, thiols, alkoxides; typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives, debrominated phenyl derivatives
Substitution: Substituted bromophenyl derivatives
Aplicaciones Científicas De Investigación
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its triazole ring is known for its biological activity, and modifications to the compound can lead to the development of new therapeutic agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis. The triazole ring is known to bind to enzymes involved in these processes, leading to their inhibition.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating various signaling pathways, such as the intrinsic and extrinsic apoptotic pathways. The bromophenyl group can enhance the compound’s ability to interact with cellular targets, leading to increased efficacy.
Comparación Con Compuestos Similares
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide: This compound has a similar triazole ring and bromophenyl group but differs in the substituents on the triazole ring and the hydrazide moiety.
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide: This compound has a similar structure but differs in the substituent on the hydrazide moiety.
The uniqueness of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide lies in its combination of the triazole ring, bromophenyl group, and naphthalenyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C27H20BrN5O2S |
|---|---|
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H20BrN5O2S/c28-20-13-10-19(11-14-20)26-31-32-27(33(26)21-7-2-1-3-8-21)36-17-25(35)30-29-16-23-22-9-5-4-6-18(22)12-15-24(23)34/h1-16,34H,17H2,(H,30,35)/b29-16+ |
Clave InChI |
PATWPSPWKMEYIC-MUFRIFMGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O)C5=CC=C(C=C5)Br |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11675797.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11675807.png)
![Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11675815.png)
![N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11675822.png)
![2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11675829.png)
![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11675833.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675839.png)
![[3-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] acetate](/img/structure/B11675854.png)
![[3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11675863.png)
![Ethyl 4-[({1-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11675865.png)
![11-(2-ethoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11675882.png)

